molecular formula C15H12N2O4 B14412046 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide CAS No. 81460-79-9

3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide

Cat. No.: B14412046
CAS No.: 81460-79-9
M. Wt: 284.27 g/mol
InChI Key: BVAZQOIKTJOEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It features a hydroxyl group, a nitrophenyl group, and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-hydroxy-3-phenylprop-2-enamide with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitrophenyl group can interact with active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential as an antibacterial and antifungal agent compared to similar compounds .

Properties

CAS No.

81460-79-9

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

3-hydroxy-N-(4-nitrophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-10,18H,(H,16,19)

InChI Key

BVAZQOIKTJOEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.